N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-substituted methylidene oxindoles
Uniqueness
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups provides a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological targets.
Properties
Molecular Formula |
C16H16N2O5 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-4-10(7-15(14)23-2)16(21)18-17-9-11-3-5-12(19)8-13(11)20/h3-9,19-20H,1-2H3,(H,18,21)/b17-9+ |
InChI Key |
CITLVTOGJVFBEV-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)OC |
Origin of Product |
United States |
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